molecular formula C13H23BrO B15326386 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane

1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane

Cat. No.: B15326386
M. Wt: 275.22 g/mol
InChI Key: JSZDMJLHLQBEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy and ethyl-substituted cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclobutyl alcohol with ethylcyclohexane in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted cyclobutoxy-ethylcyclohexanes (from nucleophilic substitution).
  • Carboxylic acids or ketones (from oxidation).
  • Methyl-substituted derivatives (from reduction).

Scientific Research Applications

1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. The compound’s cyclobutoxy and ethylcyclohexane moieties contribute to its overall stability and reactivity, influencing its interaction with biological pathways and molecular targets.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-cyclobutoxy-4-ethylcyclohexane: Similar structure but with a chloromethyl group instead of bromomethyl.

    1-(Bromomethyl)-1-cyclopentyloxy-4-ethylcyclohexane: Similar structure with a cyclopentyloxy group instead of cyclobutoxy.

    1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane: Similar structure with a methyl group instead of ethyl.

Uniqueness: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is unique due to the combination of its bromomethyl group and the cyclobutoxy-ethylcyclohexane framework. This unique structure imparts specific reactivity and stability, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclobutyloxy-4-ethylcyclohexane

InChI

InChI=1S/C13H23BrO/c1-2-11-6-8-13(10-14,9-7-11)15-12-4-3-5-12/h11-12H,2-10H2,1H3

InChI Key

JSZDMJLHLQBEEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CBr)OC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.